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Compound of Interest |

Compound Name: Canagliflozin Related Impurity 10
CAS No.: 1799552-91-2
Cat. No.: B600839

Designation: 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene CAS Registry Number:
2444540-10-5 Application: Impurity Profiling, Reference Standard Generation, CMC Regulatory
Compliance.

Introduction & Scientific Context

In the synthesis of Canagliflozin (a SGLT2 inhibitor), the control of process-related impurities is
critical for meeting ICH Q3A(R2) guidelines. While glycosidic impurities (such as the

-anomer) are common, "Impurity 10" represents a distinct class of process intermediate
regioisomers.

Impurity 10 is the 3-iodo regioisomer of the key aglycone intermediate used in the coupling
step. The desired intermediate is typically the 5-iodo isomer. This impurity arises during the
electrophilic halogenation or Friedel-Crafts alkylation steps of the thiophene-aglycone
synthesis. Because it lacks the glucose moiety, it is highly lipophilic and elutes significantly later
than the API in reverse-phase chromatography.

Why Isolation is Critical:

» Regio-selectivity Validation: Its presence indicates a lack of regiocontrol in the upstream
synthesis of the aglycone.
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» Carryover Risk: Being chemically similar to the active coupling partner, it can participate in

the subsequent glycosylation step, leading to a "Wrong-lsomer API" that is extremely difficult

to separate from the final drug substance.

Chemical Characterization & Origin

Feature

Specification

Common Name

Canagliflozin Impurity 10

Chemical Name

2-(4-Fluorophenyl)-5-(3-iodo-2-
methylbenzyl)thiophene

C
Molecular Formula H
FIS
Molecular Weight 408.27 g/mol
Solubility Insoluble in water; Soluble in DCM, Ethyl

Acetate, MeOH.[1]

Key Structural Difference

lodine position at C3 of the benzyl ring (vs. C5

in the desired intermediate).

Formation Pathway (DOT Diagram)

The following diagram illustrates the divergent synthesis pathway leading to Impurity 10 versus

the desired Aglycone Intermediate.
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Figure 1: Divergent iodination pathway. Impurity 10 arises from iodination at the sterically
crowded C3 position of the benzyl ring.

Pre-Isolation Strategy: Sample Enrichment

Direct isolation from the final API is inefficient due to the low abundance (<0.1%) of this
process impurity. The strategy relies on Mother Liquor Enrichment from the intermediate
synthesis stage.

Protocol:

e Source Material: Obtain the mother liquor (filtrate) from the crystallization of the 5-iodo
aglycone intermediate.

e Solvent Swap: Evaporate the process solvent (often Toluene or THF) to dryness using a
rotary evaporator at 40°C.

* Reconstitution: Dissolve the oily residue in Dichloromethane (DCM).
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 Silica Gel Flash Enrichment (Optional but Recommended):
o Load the residue onto a silica gel cartridge.
o Elute with Hexane:Ethyl Acetate (95:5).

o Impurity 10 is less polar than the 5-iodo isomer due to intramolecular shielding/sterics.
Collect the early eluting fractions relative to the main spot (monitor via TLC).

Isolation Protocol: Preparative HPLC

This protocol utilizes a Phenyl-Hexyl stationary phase.
o Scientific Rationale: The separation of regioisomers (3-iodo vs 5-iodo) is driven by subtle
differences in pi-pi electron distribution. C18 columns often fail to resolve these isomers

adequately. Phenyl-Hexyl phases interact with the aromatic rings, providing superior
selectivity for positional isomers.

Method Parameters
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Parameter Setting

Preparative HPLC with Binary Gradient Pump &
Instrument .

Fraction Collector

Phenyl-Hexyl, 250 x 21.2 mm, 5 pm (e.qg.,
Column

Phenomenex Luna or Waters XSelect)

Mobile Phase A

Water (0.1% Formic Acid) - Suppresses silanol

activity

Mobile Phase B

Acetonitrile (100%) - High elution strength

required for lipophilic aglycone

Flow Rate 15.0 - 20.0 mL/min
UV at 290 nm (Thiophene
Detection
) and 254 nm
Temperature Ambient (25°C)
o 500 pL - 1000 pL (Sample conc: 50 mg/mL in
Injection Vol

MeOH/DCM 1:1)

Gradient Program

Time (min) % Mobile Phase B Event
Initial Hold (High organic start
0.0 70% _ T
due to lipophilicity)
5.0 70% Isocratic equilibration
Shallow gradient to resolve
25.0 90% ,
isomers
30.0 95% Wash
31.0 70% Re-equilibration

Operational Workflow (DOT Diagram)
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Figure 2: Isolation workflow. Note the high-organic starting condition (70% B) required for the
aglycone.

Structural Validation (Self-Validating System)

To confirm the identity of Impurity 10 and distinguish it from the 5-iodo isomer, 1H-NMR s the
gold standard. Mass Spectrometry alone is insufficient as both isomers share the same mass
(m/z 408).

Distinguishing NMR Features

o Aromatic Region (Benzene Ring):

o Desired Intermediate (5-iodo): The protons on the benzene ring are para to each other (or
specific coupling constants depending on exact substitution pattern).

o Impurity 10 (3-iodo): The iodine at position 3 creates a crowded environment. Look for a
downfield shift of the proton at position 4 due to the deshielding effect of the adjacent
iodine, and a distinct coupling pattern (likely a doublet with a small meta coupling or a
singlet if trisubstituted).

e Methyl Group:
o The methyl group at position 2 will show a slight chemical shift difference (

~2.2 - 2.4 ppm) between the two isomers due to the proximity of the iodine atom in the 3-
iodo isomer (ortho effect) versus the 5-iodo isomer (para effect).

Acceptance Criteria:
e HPLC Purity: > 98.0% (Area %) at 290 nm.

e Mass Spec: [M+H]+ =409.0 £ 0.5 Da.
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» 1H-NMR: Integration consistent with 14 protons; distinct splitting pattern in the 7.0-7.5 ppm
region compared to the reference standard of the 5-iodo intermediate.

Storage and Stability
o State: Light yellow crystalline solid or oil.

o Sensitivity:Light Sensitive (Aryl iodides can undergo homolytic cleavage/deiodination under
UV light).

» Protocol: Store in amber vials under Argon/Nitrogen atmosphere at -20°C.
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Need Custom Synthesis?
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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